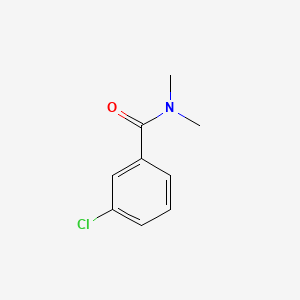

3-chloro-N,N-dimethylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-N,N-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO/c1-11(2)9(12)7-4-3-5-8(10)6-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSXDHOISXRKLGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40403596 | |

| Record name | Benzamide, 3-chloro-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40403596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24167-52-0 | |

| Record name | Benzamide, 3-chloro-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40403596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Chemistry of 3 Chloro N,n Dimethylbenzamide and N,n Dimethylbenzamide Analogues

Transformations Involving the Amide Functionality

The amide group in N,N-dimethylbenzamides is a key site for chemical reactions, allowing for the synthesis of diverse molecular structures.

Reactivity of N,N-Dimethylbenzamide Diethylmercaptole Derivatives

N,N-Dimethylbenzamide diethylmercaptole is a derivative that exhibits unique reactivity, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

N,N-Dimethylbenzamide diethylmercaptole readily reacts with active methylene (B1212753) compounds, such as malononitrile (B47326), to produce α-dimethylaminobenzylidene derivatives through the elimination of ethyl mercaptan. oup.comresearchgate.net This type of reaction is valuable for constructing complex organic molecules. For instance, the reaction with malononitrile proceeds smoothly at room temperature. researchgate.net

Table 1: Reactions of N,N-Dimethylbenzamide Diethylmercaptole with Active Methylene Compounds

| Active Methylene Compound | Product |

|---|

Cyclization reactions involving N,N-dimethylbenzamide diethylmercaptole provide a direct route to various heterocyclic compounds. oup.comresearchgate.net For example, its reaction with ethylenediamine, 2-aminoethanol, and benzoylhydrazine leads to the formation of 2-phenylimidazoline, 2-phenyloxazoline, and 2,5-diphenyl-1,3,4-oxadiazole, respectively. oup.comresearchgate.net These reactions highlight the utility of this reagent in the synthesis of important heterocyclic frameworks.

Table 2: Heterocyclic Scaffolds from N,N-Dimethylbenzamide Diethylmercaptole

| Reactant | Heterocyclic Product |

|---|---|

| Ethylenediamine | 2-Phenylimidazoline |

| 2-Aminoethanol | 2-Phenyloxazoline |

Reduction of N,N-Dimethylbenzamide to Amines

The reduction of tertiary amides like N,N-dimethylbenzamide to the corresponding amines is a fundamental transformation in organic synthesis. Various reducing agents and catalytic systems have been developed for this purpose.

The choice of reducing agent and reaction conditions can significantly influence the outcome. For instance, reduction with borane (B79455) is temperature-dependent; at 65 °C, N,N-dimethylbenzamide is almost exclusively reduced to the corresponding tertiary amine, while at 0 °C, the corresponding alcohol and aldehyde become the major products. koreascience.kr

Catalytic systems employing hydrosilanes have also proven effective. Cobalt carbonyl (Co₂(CO)₈) can catalyze the reduction of N,N-dimethylbenzamide to dimethylbenzylamine using tetramethyldisiloxane (TMDS) or polymethylhydrosiloxane (B1170920) (PMHS) as the reductant. researchgate.net Similarly, magnesium-based catalysts have been utilized for the hydroboration of tertiary amides to amines at room temperature using pinacolborane (HBpin). acs.org Traditional reducing agents like lithium aluminum hydride (LiAlH₄) are also commonly used to convert N,N-dimethylbenzamide to the corresponding amine. echemi.com

Table 3: Reduction of N,N-Dimethylbenzamide to N,N-Dimethylbenzylamine

| Reducing System | Conditions | Yield of Amine |

|---|---|---|

| Borane-THF | 65 °C | High |

| Co₂(CO)₈, PMHS | 100 °C, Toluene | Moderate to Good |

| ToMMgMe, HBpin | Room Temperature | Good |

Aromatic Functionalization and Derivatization

The benzene (B151609) ring of benzamides can undergo various functionalization reactions, most notably electrophilic aromatic substitution.

Electrophilic Aromatic Substitution on Substituted Benzamides

For example, in the nitration of N,N-diethylbenzamide, a mixture of ortho, meta, and para isomers is obtained in an approximate ratio of 3:3:4. researchgate.net This contrasts with the nitration of nitrobenzene, which overwhelmingly yields the meta product. libretexts.org The conditions for these reactions must be carefully chosen based on the reactivity of the specific substituted benzamide (B126). libretexts.org For instance, highly reactive substrates require milder conditions, while deactivated substrates necessitate harsher conditions. libretexts.org

The Friedel-Crafts carboxamidation of arenes using cyanoguanidine in the presence of a Brønsted superacid like trifluoromethanesulfonic acid (CF₃SO₃H) offers a direct route to benzamides. nih.gov For mono-substituted benzenes, the para regioisomer is typically the major product in this reaction. nih.gov

Table 4: Isomer Distribution in Electrophilic Aromatic Substitution of Benzene Derivatives

| Reactant (C₆H₅–Y) | Reaction | % Ortho-Product | % Meta-Product | % Para-Product |

|---|---|---|---|---|

| –N(C₂H₅)₂ | Nitration | ~30 | ~30 | ~40 |

| –NO₂ | Nitration | 5–8 | 90–95 | 0–5 |

Metal-Catalyzed Cross-Coupling and Amination Reactions

Metal-catalyzed reactions are pivotal in modern synthetic chemistry for their efficiency in forming carbon-carbon and carbon-heteroatom bonds. Benzamide derivatives, including 3-chloro-N,N-dimethylbenzamide, serve as valuable substrates in these transformations.

Visible-light photocatalysis has emerged as a powerful tool for forging chemical bonds under mild conditions. In the context of benzamides, photocatalytic strategies have been developed to activate otherwise inert bonds, leading to novel C-N bond formations. While direct photocatalytic amination at the C-Cl position of this compound is a specific area of ongoing research, related transformations on analogous benzamides illustrate the potential of this approach.

One strategy involves the photocatalytic activation of the carbon-halide bond at the ortho position of the benzamide. diva-portal.org This can be channeled through either a radical or a cationic pathway, enabling divergent reactivity. diva-portal.org For instance, a catalytic system using methylene blue as a photocatalyst in aqueous micellar media can activate o-chlorobenzamides. diva-portal.org Depending on the reaction conditions, this activation can lead to either C-H arylation or N-dealkylation, the latter involving the cleavage and reformation of C-N bonds. diva-portal.org

Another approach utilizes hydrogen atom transfer (HAT) catalysis. Amidyl radicals, generated photocatalytically from precursors like O-aryl hydroxamic acid derivatives, can selectively abstract hydrogen atoms from C-H bonds. nsf.govucla.edu Subsequent oxidative radical-polar crossover can generate a carbocation, which is then trapped by a nucleophile to form a new C-N bond. ucla.edu This has been demonstrated for the amination of primary and secondary benzylic C(sp³)–H bonds. ucla.edu Although this method does not directly functionalize the aromatic C-Cl bond, it showcases the utility of the benzamide motif in directing C-N bond formation through photocatalytic pathways. nsf.govucla.edu

Research has also demonstrated the photocatalytic synthesis of isoindolin-1-ones from o-halogenated benzamides using an iridium-based photocatalyst. This reaction proceeds efficiently even with traditionally sluggish aryl fluorides and chlorides, indicating the potent activating power of photocatalysis on carbon-halide bonds within the benzamide scaffold. rsc.org

A highly innovative one-pot strategy combines nucleophilic addition to the amide carbonyl with a subsequent palladium-catalyzed Buchwald-Hartwig amination. rsc.orgsemanticscholar.org This methodology utilizes the amide group not just as a directing group, but as a masked ketone and an in-situ source for the amine coupling partner. rsc.org

The process begins with the 1,2-addition of an organolithium reagent to the carbonyl group of a halo-substituted N,N-dimethylbenzamide, such as this compound. rsc.orgrsc.org This addition forms a tetrahedral lithium hemiaminal intermediate. rsc.org This intermediate can then collapse, releasing a molecule of lithium dimethylamide and forming a ketone. The crucial insight is that the in situ generated lithium dimethylamide is a competent nucleophile and base for a subsequent Buchwald-Hartwig amination reaction. rsc.orgresearchgate.net

This tandem reaction allows for the intramolecular amination, where the newly generated lithium amide displaces the chloride on the aromatic ring, catalyzed by a palladium complex. This method is atom-economic, as it avoids the need for an external amine and base, generating only lithium chloride as a stoichiometric byproduct. semanticscholar.org The choice of palladium catalyst and ligand, such as Pd₂(dba)₃/SPhos, and solvent, like THF, is critical for achieving high yields. rsc.org

The versatility of this approach has been demonstrated with various organolithium reagents and substituted chloro-N,N-dimethylbenzamides. rsc.orgresearchgate.net

Table 1: Scope of the One-Pot Nucleophilic Addition/Buchwald-Hartwig Amination

Data sourced from multiple studies illustrating the reaction's scope. rsc.orgsemanticscholar.orgrsc.orgresearchgate.net

Cyclization Reactions Leading to Fused Heterocyclic Systems

Benzamide derivatives are crucial precursors for synthesizing fused heterocyclic compounds, which form the core of many pharmaceuticals and biologically active molecules. The amide functionality can participate directly or indirectly in cyclization cascades to build complex molecular architectures.

Quinazolinones are a prominent class of fused heterocycles with a broad spectrum of biological activities. nih.gov Several synthetic routes to quinazolinones utilize benzamide derivatives as key starting materials.

One method involves the radical cyclization of α-azidyl benzamides. rsc.orgrsc.org Under visible light irradiation in the presence of N-bromosuccinimide (NBS), an iminyl radical is generated via hydrogen abstraction and denitrogenation. rsc.orgrsc.org This radical then undergoes intramolecular cyclization onto the benzene ring to form the quinazolinone core. rsc.orgrsc.org This approach is notable for its mild, tin-free conditions. rsc.org

Another common strategy begins with ortho-substituted benzamides. For example, 2-aminobenzamides can react with various electrophiles like aldehydes or acyl chlorides, followed by cyclization to yield quinazolinones. organic-chemistry.orgbrieflands.com A transition-metal-free approach involves the SNAr reaction of ortho-fluorobenzamides with amides, promoted by a base like Cs₂CO₃, which then cyclize to form 2,3-disubstituted quinazolin-4-ones. nih.gov Copper-catalyzed domino reactions of 2-halobenzamides with nitriles or alkyl halides also provide efficient pathways to the quinazolinone scaffold. organic-chemistry.org

The synthesis of fused thiadiazole systems from benzamide precursors is a more specialized area. While many methods build thiadiazole rings from non-benzamide starting materials, some strategies incorporate the benzamide moiety into the final fused structure.

A key strategy involves using a pre-formed benzamide-substituted thiadiazole as a building block for further cyclization. For example, N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide can be synthesized and its reactive cyanomethylene group can be exploited to construct new fused heterocyclic systems. researchgate.net

Another approach is the iodine-catalyzed oxidative cyclization of amidines (which can be derived from amides) with isothiocyanates. organic-chemistry.orgorganic-chemistry.org This reaction proceeds via N-S bond formation and allows for the regiosepecific synthesis of N-fused 5-imino-1,2,4-thiadiazole derivatives at ambient temperature. organic-chemistry.orgorganic-chemistry.org While not starting directly from a benzamide in all cases, the underlying amidine chemistry is closely related and represents a viable pathway.

Furthermore, enaminones derived from 5-acetyl-1,3,4-thiadiazoles can react with heterocyclic amines like 5-amino-1,2,4-triazole or 2-aminobenzimidazole. nih.gov These reactions lead to the formation of thiadiazole-fused pyrimidine (B1678525) systems, such as 1,2,4-triazolo[1,5-a]pyrimidines and benzimidazo[1,2-a]pyrimidines. nih.gov

The Vilsmeier-Haack reagent, typically generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), is a versatile tool in organic synthesis, known primarily for formylation. wikipedia.org However, its applications extend to mediating a variety of cyclization reactions. researchgate.netsioc-journal.cnelectronicsandbooks.com

The Vilsmeier reagent can act as an activating agent, converting a functional group within a molecule into a potent electrophile, which then participates in an intramolecular cyclization. For instance, an appropriately substituted amide can react with the Vilsmeier reagent, leading to the formation of an intermediate that cyclizes onto an adjacent aromatic ring to form a new heterocyclic system, such as a quinoline. thieme-connect.com The reaction is initiated by the attack of an amide on POCl₃, forming an electrophilic species which then undergoes intramolecular electrophilic substitution followed by elimination to furnish the final fused heterocycle. thieme-connect.com This strategy provides a powerful method for constructing complex ring systems from relatively simple acyclic precursors.

Spectroscopic and Advanced Structural Characterization of 3 Chloro N,n Dimethylbenzamide Compounds

X-ray Diffraction (XRD) for Solid-State Structure Determination

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction (PXRD) is a fundamental analytical technique used to determine the crystalline structure of solid materials. By analyzing the diffraction pattern produced when a sample is exposed to X-ray radiation, researchers can obtain information about its crystal lattice, phase purity, and crystallite size.

Despite the importance of this technique in solid-state characterization, a search of scholarly databases and chemical literature did not yield any specific experimental PXRD data for 3-chloro-N,N-dimethylbenzamide. Consequently, no diffractogram or table of characteristic diffraction peaks (2θ values and their corresponding intensities) can be presented at this time. Such data would be crucial for identifying the crystalline form of the compound and for quality control in its synthesis and application. The generation of a theoretical PXRD pattern would require a known crystal structure, which also appears to be unavailable in open-access crystallographic databases.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for investigating the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals, and the wavelengths at which these absorptions occur provide valuable information about the molecule's electronic structure and conjugation.

Similar to the case with PXRD, specific experimental UV-Vis spectroscopic data for this compound, including details such as the maximum absorption wavelengths (λmax), molar absorptivity coefficients (ε), and the assignment of specific electronic transitions (e.g., π→π* or n→π*), are not available in the reviewed literature. While theoretical calculations using methods like Time-Dependent Density Functional Theory (TD-DFT) could predict the electronic spectrum of this molecule, no such computational studies specifically for this compound have been found in the performed searches. niscpr.res.inresearchgate.net

The electronic transitions in a molecule like this compound would be influenced by the benzoyl chromophore, the chloro-substituent on the benzene (B151609) ring, and the N,N-dimethylamino group. The conjugated system of the benzene ring and the carbonyl group would be expected to give rise to π→π* transitions. The lone pairs of electrons on the oxygen and nitrogen atoms could potentially lead to n→π* transitions. The position of the chlorine atom would act as an auxochrome, potentially causing a shift in the absorption maxima compared to the unsubstituted N,N-dimethylbenzamide. However, without experimental or detailed theoretical data, a specific analysis of these electronic transitions remains speculative.

Computational Chemistry Investigations on 3 Chloro N,n Dimethylbenzamide Analogues

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular electronic structures. niscpr.res.inscispace.com For analogues of 3-chloro-N,N-dimethylbenzamide, DFT methods, such as the widely used B3LYP functional combined with basis sets like 6-311+G(d,p), are employed to optimize molecular geometries and predict a range of electronic properties. niscpr.res.inresearchgate.net These calculations confirm that optimized structures represent energy minima on the potential energy surface through vibrational frequency analysis. rsc.org

Frontier Molecular Orbital (FMO) theory is pivotal for understanding the chemical reactivity and electronic properties of molecules. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. researchgate.net The energy gap (ΔE) between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity; a larger gap generally implies higher stability and lower reactivity. researchgate.netmalayajournal.org

For benzamide (B126) derivatives, DFT calculations can precisely determine the energies and spatial distributions of these orbitals. sci-hub.se In a study on a series of substituted benzohydrazide (B10538) derivatives, HOMO energies ranged from -9.57 eV to -4.58 eV, and LUMO energies from -2.19 eV to -0.13 eV. scispace.com For a specific highly active chloro-substituted compound, the HOMO was localized at -9.06 eV and the LUMO at -5.59 eV, resulting in an energy gap of 3.47 eV, which indicates significant intramolecular charge transfer potential. scispace.com The introduction of different substituent groups can tune these energy levels; electron-donating groups tend to raise the HOMO energy, while electron-withdrawing groups lower the LUMO energy, thereby narrowing the HOMO-LUMO gap. rsc.org

Table 1: Representative Frontier Molecular Orbital Energies for Benzamide Analogues (Calculated via DFT) Note: Data is illustrative and based on findings for various benzamide analogues.

| Compound Analogue | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Calculation Method | Reference |

|---|---|---|---|---|---|

| Benzamide (Reference) | -6.724 | -1.071 | 5.653 | B3LYP/6-31G(d,p) | sci-hub.se |

| 2-chloro-N-(2-(2-(2-(2- chlorobenzoyl)hydrazineyl)-2-oxoethoxy)phenyl)acetamide | -9.060 | -5.586 | 3.474 | B3LYP/6-31G**++ | scispace.com |

| 3-Fluorobenzamide | - | - | 5.521 | B3LYP/6-31++G(d,p) | researchgate.net |

| 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole | -5.282 | -1.272 | 4.010 | B3LYP/6-31G(d,p) | malayajournal.org |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.denih.gov The MEP surface is typically color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-deficient areas (positive potential), prone to nucleophilic attack. wolfram.comresearchgate.net Green and yellow represent regions with near-zero or intermediate potentials, respectively. researchgate.net

For benzamide analogues, the MEP map highlights the reactive sites. In a typical benzamide structure, the most negative potential (red region) is concentrated around the carbonyl oxygen atom, identifying it as a primary site for electrophilic interaction and hydrogen bond acceptance. researchgate.netresearchgate.net Conversely, the amide hydrogen (if present) and hydrogens on the aromatic ring often exhibit positive potential (blue regions), marking them as sites for nucleophilic interaction. researchgate.net In a study on 3-chlorobenzamide, MEP analysis was crucial in identifying the molecule's reactive surfaces, which is vital for understanding its biological activities. niscpr.res.inresearchgate.net The topology of the MESP, analyzed through its critical points, provides a quantitative framework for characterizing lone pairs, π-bonds, and regions of electrophilic or nucleophilic reactivity. nih.gov

Vibrational frequency analysis, calculated using DFT, serves two main purposes: it confirms that an optimized geometry is a true energy minimum (no imaginary frequencies), and it allows for the prediction and assignment of infrared (IR) and Raman spectra. niscpr.res.inrsc.org Theoretical vibrational frequencies are often scaled by a factor (e.g., 0.9613 for B3LYP) to correct for anharmonicity and basis set limitations, leading to excellent agreement with experimental data from FTIR and FT-Raman spectroscopy. niscpr.res.inresearchgate.net

For 3-chlorobenzamide, a complete vibrational assignment was performed using DFT calculations with the B3LYP method and 6-311++G(d,p) basis set. niscpr.res.in This allows for the precise correlation of calculated vibrational modes with observed spectral peaks. Key vibrational modes for benzamides include the C=O stretching, N-H stretching and bending, and various aromatic C-C and C-H vibrations. For instance, in a study on N,N-dimethylbenzamide, DFT was used to understand its vibrational properties. researchgate.net The analysis of these frequencies provides a detailed fingerprint of the molecule, confirming its structural features and the electronic effects of substituents like the chloro group.

Table 2: Selected Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for 3-Chlorobenzamide (3CBA) Note: Based on data for 3CBA, an analogue differing by the N-substituents.

| Vibrational Mode | Calculated Frequency (Scaled) | Experimental Frequency (FTIR) | Assignment |

|---|---|---|---|

| N-H Asymmetric Stretch | 3496 | 3495 | Amide N-H stretch |

| C=O Stretch | 1665 | 1660 | Carbonyl stretch |

| C-Cl Stretch | 1090 | 1089 | Carbon-Chlorine stretch |

Source: Adapted from findings in spectroscopic analysis of 3-chlorobenzamide. niscpr.res.in

Molecular Dynamics (MD) Simulations for Conformational Landscapes

While DFT provides insights into static structures, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time, revealing the accessible conformational landscapes. acs.org MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe how molecules like this compound and its analogues flex, rotate, and interact with their environment (e.g., solvent) on timescales from picoseconds to microseconds. nih.gov

These simulations are crucial for understanding the flexibility of the amide bond and the rotational freedom of the phenyl ring and N,N-dimethyl groups. By generating a trajectory of molecular conformations, MD can identify the most stable and frequently occurring shapes of the molecule. This is particularly important for flexible molecules, as their biological activity or material properties often depend on the ensemble of conformations they can adopt, not just the lowest-energy state. acs.org For example, MD simulations have been used to study the conformational dynamics of various benzamide derivatives to understand their binding stability in protein active sites. tandfonline.comtandfonline.com By analyzing the dihedral angle distributions from MD trajectories, researchers can map the potential energy surface and identify key conformational states. jst.go.jp

In Silico Approaches for Reaction Pathway Prediction and Mechanistic Insights

Computational chemistry is instrumental in predicting reaction pathways and elucidating the mechanisms of chemical transformations, such as the synthesis of this compound. mdpi.com Amide bond formation is a fundamental reaction in organic chemistry, and in silico methods can model the entire process. researchgate.net This typically involves identifying reactants, products, and potential transition states along a reaction coordinate.

DFT calculations can be used to determine the energies of intermediates and transition states, allowing for the calculation of activation barriers. rsc.org This helps in predicting the most likely reaction mechanism. For example, the synthesis of amides from carboxylic acids and amines often proceeds through coupling agents. tandfonline.com The mechanism involves the activation of the carboxylic acid, followed by nucleophilic attack by the amine. tandfonline.com Computational modeling can map the energy profile of this process, providing a step-by-step understanding of bond-making and bond-breaking events. researchgate.net These in silico approaches not only corroborate experimental findings but can also guide the design of more efficient synthetic routes by identifying potential bottlenecks or side reactions. rsc.orgnih.gov

Structure-Based Computational Design Methodologies

Structure-based computational design leverages knowledge of a biological target's three-dimensional structure to design or optimize molecules, such as benzamide derivatives, that can bind to it with high affinity and selectivity. mdpi.com This approach is central to modern drug discovery. researchgate.net

The process often begins with molecular docking, where computational algorithms predict the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity. researchgate.netnih.gov For benzamide analogues, docking studies can screen virtual libraries of compounds against a target protein, identifying promising candidates for synthesis and testing. researchgate.net

Following docking, more rigorous methods like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) and pharmacophore modeling can be applied. tandfonline.comnih.gov 3D-QSAR models correlate the 3D properties of a series of molecules with their biological activity, while pharmacophore models identify the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for activity. nih.gov These models provide a theoretical framework for the rational design of new, more potent analogues of this compound by suggesting specific structural modifications to enhance desired interactions with a biological target. tandfonline.com

Solid State Chemistry and Materials Science of Benzamide Derivatives

Cocrystallization of Benzamide (B126) Compounds for Enhanced Material Properties

The primary goal of cocrystallization is to create novel materials with improved characteristics, such as enhanced solubility, better stability, or modified mechanical properties. This is achieved by introducing new intermolecular interactions, such as hydrogen bonds, halogen bonds, and π–π stacking, between the target molecule and the coformer. In the context of benzamide derivatives, the amide functional group is a potent hydrogen bond donor and acceptor, making it a key player in the formation of cocrystals. For instance, the carbonyl oxygen of the amide can act as a hydrogen bond acceptor, while the N-H group in primary and secondary amides can act as a hydrogen bond donor. Although 3-chloro-N,N-dimethylbenzamide lacks an N-H donor, its carbonyl oxygen remains a strong hydrogen bond acceptor site, and the chloro-substituted phenyl ring can participate in various non-covalent interactions.

Polymorphism and Pseudopolymorphism in Benzamide Solids

Polymorphism is the ability of a solid material to exist in more than one crystalline form. ias.ac.in These different crystalline arrangements, or polymorphs, can exhibit distinct physical and chemical properties, even though they have the same chemical composition. The phenomenon of polymorphism is of paramount importance in the pharmaceutical and materials science fields, as different polymorphs can have different solubilities, dissolution rates, and stabilities.

Studies on benzamide derivatives have revealed the existence of polymorphism. For example, 3-chloro-N-(2-fluorophenyl)benzamide has been shown to crystallize in different polymorphic forms depending on the crystallization solvent. ias.ac.in These polymorphs can be classified as either packing polymorphs, where the same molecular conformation is packed in different ways, or conformational polymorphs, where the molecule adopts different conformations in the crystal lattice. ias.ac.in The presence of weak intermolecular interactions, such as Cl···Cl and C-H···F interactions, has been identified as a crucial factor in the formation of different polymorphic modifications in this particular benzamide derivative. ias.ac.in While specific studies on the polymorphism of this compound are not detailed in the available literature, the prevalence of polymorphism in related benzamide structures suggests that this compound may also exhibit polymorphic behavior under different crystallization conditions.

Pseudopolymorphism is a related phenomenon where the different crystal forms contain solvent molecules within the crystal lattice, forming solvates or hydrates. The inclusion of solvent molecules can significantly alter the crystal packing and, consequently, the material's properties.

Crystal Engineering Principles and Intermolecular Interactions in Benzamide Crystals

Crystal engineering is the design and synthesis of functional solid-state structures with desired properties based on an understanding of intermolecular interactions. In benzamide derivatives, the crystal packing is primarily governed by a network of non-covalent interactions.

Hydrogen Bonding: In primary and secondary benzamides, the intermolecular N—H···O hydrogen bond is a robust and frequently observed interaction that links molecules into chains or more complex networks. researchgate.net For instance, in the crystal structure of 3-chloro-N-(3-methylphenyl)benzamide, molecules are linked into infinite chains via N—H···O hydrogen bonds. researchgate.net In the case of this compound, which is a tertiary amide, this classical N—H···O hydrogen bonding is absent. However, weaker C—H···O interactions, where a carbon-hydrogen bond acts as a hydrogen bond donor to the carbonyl oxygen, can play a significant role in the crystal packing. nih.gov

π–π Stacking: The aromatic rings of benzamide derivatives can interact through π–π stacking, where the electron-rich π systems of adjacent rings align. The extent and geometry of these interactions depend on the substituents on the aromatic rings.

The interplay of these various intermolecular forces dictates the final three-dimensional arrangement of the molecules in the crystal. The table below summarizes the crystallographic data and key intermolecular interactions for some related benzamide compounds, illustrating the principles of crystal engineering in this class of molecules.

| Compound Name | Crystal System | Space Group | Key Intermolecular Interactions |

| 3-chloro-N-(3-methylphenyl)benzamide researchgate.net | Orthorhombic | Pbcn | N—H···O hydrogen bonds forming infinite chains. |

| 3-chloro-N-(2-fluorophenyl)benzamide (Form IA) ias.ac.in | Monoclinic | P21/c | Weak Cl···Cl and C-H···F interactions. |

| 3-chloro-N-(2-fluorophenyl)benzamide (Form IB) ias.ac.in | Orthorhombic | Pna21 | Weak Cl···Cl and C-H···F interactions. |

| 3-chloro-N-(2-nitrophenyl)benzamide nih.gov | Monoclinic | P21/c | Weak C-H···O intermolecular contacts and intramolecular N—H···O. |

Thermal Analysis Techniques in Solid-State Characterization

Thermal analysis techniques are essential tools for the characterization of the solid-state properties of materials, including benzamide derivatives. psu.edukohan.com.tw These methods measure the physical and chemical properties of a substance as a function of temperature or time. psu.edu

Differential Scanning Calorimetry (DSC): DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. psu.edu DSC is widely used to determine the melting point, enthalpy of fusion, glass transitions, and to study crystallization and decomposition behavior. For a crystalline solid like a benzamide derivative, a DSC thermogram would typically show a sharp endothermic peak corresponding to its melting point. The presence of multiple melting peaks could indicate polymorphism.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time. kohan.com.tw It is used to determine the thermal stability of a material and to study its decomposition pathways. A TGA curve for a stable benzamide compound would show a plateau up to a certain temperature, after which a significant weight loss would be observed, indicating the onset of thermal decomposition. TGA can also be used to identify the presence of solvates by detecting weight loss at temperatures below the decomposition temperature of the unsolvated compound.

The combination of DSC and TGA provides a comprehensive thermal profile of a compound. For instance, an endothermic event in a DSC curve without a corresponding weight loss in the TGA curve typically signifies a phase transition such as melting or a solid-solid transition between polymorphs. Conversely, an event that shows both a thermal response in the DSC and a weight loss in the TGA is indicative of a decomposition process.

Below is a table summarizing the key information obtained from these thermal analysis techniques.

| Thermal Analysis Technique | Information Obtained |

| Differential Scanning Calorimetry (DSC) | Melting point, enthalpy of fusion, glass transition temperature, crystallization temperature and enthalpy, solid-state transitions, purity. psu.edutainstruments.com |

| Thermogravimetric Analysis (TGA) | Thermal stability, decomposition temperature, composition of multi-component systems, moisture and volatiles content, reaction kinetics. psu.edukohan.com.tw |

Advanced Applications of 3 Chloro N,n Dimethylbenzamide As a Synthetic Intermediate and Scaffold

Role as a Building Block in Complex Organic Synthesis

The utility of 3-chloro-N,N-dimethylbenzamide as a fundamental building block stems largely from the powerful directing effect of its tertiary amide group in ortho-lithiation reactions. lookchem.com This N,N-dimethylamide group is highly effective at directing metalation to the ortho position (the carbon atom adjacent to the amide), enabling the regioselective introduction of various functional groups onto the aromatic ring. lookchem.com

This process, known as Directed ortho-Metalation (DoM), involves treating the benzamide (B126) with a strong base, such as sec-butyllithium (B1581126) (s-BuLi), to create a lithiated intermediate. This intermediate is a potent nucleophile that can react with a wide range of electrophiles to yield ortho-substituted products. lookchem.com The chloro-substituent at the meta-position provides an additional site for modification, typically through transition-metal-catalyzed cross-coupling reactions, further enhancing its versatility.

Research has demonstrated that the tertiary amide is a more effective directing group than many other functionalities, including chloro, methoxyl, and sulfonamido groups. lookchem.com This reliability allows for the predictable and efficient construction of polysubstituted aromatic compounds that would be challenging to synthesize through other methods. unilag.edu.ng

Table 1: Examples of Ortho-Functionalization of Lithiated Benzamides The following table illustrates the types of products that can be generated by quenching a lithiated benzamide intermediate with various electrophiles, a reaction pathway directly applicable to this compound.

| Electrophile | Resulting Functional Group | Product Type | Reference |

| Methyl iodide | -CH₃ | Ortho-methylated benzamide | lookchem.com |

| Benzaldehyde | -CH(OH)Ph | Ortho-hydroxyalkylated benzamide | lookchem.com |

| Benzophenone | -C(OH)Ph₂ | Ortho-hydroxyalkylated benzamide | lookchem.com |

| N,N-Dimethylformamide (DMF) | -CHO | Ortho-formylated benzamide (Aldehyde) | rsc.org |

| N,N-Dimethylbenzamide | -C(O)Ph | Ortho-acylated benzamide (Ketone) | rsc.orgclockss.org |

Scaffold for the Generation of Diverse Chemical Libraries

In fields like medicinal chemistry and materials science, the core structure of a molecule, or "scaffold," is often used as a template to generate a library of related compounds with diverse properties. This compound is an excellent scaffold for this purpose. Its robust framework allows for systematic modifications at multiple positions, leading to the creation of large, diverse chemical libraries for screening and optimization.

The generation of these libraries is facilitated by the reliable and well-understood reactivity of the scaffold:

Ortho-Functionalization: As detailed previously, the amide group directs substitutions to the C2 position.

Cross-Coupling Reactions: The chlorine atom at the C3 position is a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of aryl, alkyl, or amino groups. mdpi.comimec-publications.be

Further Ring Substitution: The aromatic ring itself can undergo further electrophilic substitution, although the positions are influenced by the existing substituents.

This multi-faceted reactivity allows chemists to systematically vary the steric and electronic properties of the molecule, which is a cornerstone of structure-activity relationship (SAR) studies in drug discovery. acs.org For instance, by keeping the core scaffold constant while varying the substituents, researchers can probe how different chemical features affect a molecule's biological activity. acs.orgebi.ac.uk

Table 2: Illustrative Diversity from the this compound Scaffold This table provides a conceptual overview of how a diverse library can be generated from the this compound scaffold using established chemical transformations.

| Modification Site | Reaction Type | Example Reagent/Catalyst | Resulting Moiety |

| C2 (ortho to amide) | Lithiation-Alkylation | s-BuLi, then CH₃I | Methyl group |

| C2 (ortho to amide) | Lithiation-Acylation | s-BuLi, then PhCHO | Hydroxybenzyl group |

| C3 (position of Cl) | Suzuki Coupling | Arylboronic acid, Pd catalyst | Aryl group |

| C3 (position of Cl) | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | Alkynyl group |

| C3 (position of Cl) | Buchwald-Hartwig Amination | Aniline, Pd catalyst | Arylamino group |

Precursor in the Synthesis of Functionally Diverse Organic Compounds

Beyond its role as a general building block, this compound is a documented precursor for the synthesis of specific, functionally important organic compounds, particularly in the agrochemical and pharmaceutical sectors. nbinno.comcbijournal.com

One of the most notable applications is its use as a key intermediate in the synthesis of chlorantraniliprole (B1668704). dissertationtopic.netevitachem.comresearchgate.net Chlorantraniliprole is a highly effective insecticide from the anthranilic diamide (B1670390) class. researchgate.net The synthesis of this complex molecule relies on intermediates derived from substituted benzamides. nbinno.combiosynth.comwipo.int

Furthermore, this compound is used in palladium-catalyzed ortho-acylation reactions. acs.orgnih.gov For example, it can react with arylglyoxylic acids in the presence of a palladium catalyst to produce ortho-acylated benzamides, which are valuable structures in organic synthesis. acs.orgnih.gov It also participates in cross-coupling reactions to form biaryl compounds, which are prevalent motifs in pharmaceuticals and electronic materials. imec-publications.be An electron-catalyzed cross-coupling reaction between arylzinc reagents and 4-chloro-N,N-dimethylbenzamide has been shown to proceed efficiently under photoirradiation. imec-publications.be

Table 3: Functionally Diverse Compounds Derived from Substituted N,N-Dimethylbenzamides

| Precursor | Reaction Type | Key Reagents | Product Class | Specific Example/Application | Reference |

| 2-Amino-3-methylbenzoic acid derivatives | Multi-step synthesis | Methylamine, Chlorination reagents | Substituted Benzamide | Intermediate for Chlorantraniliprole | dissertationtopic.netgoogle.com |

| 4-Chloro-N,N-dimethylbenzamide | Electron-catalyzed Cross-Coupling | Phenylzinc reagent, Photoredox catalyst (BDA) | Biaryl Compound | 4-Phenyl-N,N-dimethylbenzamide | imec-publications.be |

| N,N-Diethylbenzamide (analogous reactivity) | Pd-catalyzed Decarboxylative Acylation | Phenylglyoxylic acid, Pd(TFA)₂, (NH₄)₂S₂O₈ | Ortho-aroyl Benzamide | 2-Benzoyl-N,N-diethylbenzamide | nih.gov |

| 4-Chloro-N,N-dimethylbenzamide | Suzuki-Miyaura Cross-Coupling | Phenylboronic acid, [Pd(IPr)(μ-Cl)Cl]₂ | Biaryl Compound | 4-Phenyl-N,N-dimethylbenzamide | semanticscholar.org |

Medicinal Chemistry and Agrochemical Research Utilizing Benzamide Scaffolds

Rational Design and Chemical Synthesis of Substituted Benzamides for Biological Evaluation

The rational design and synthesis of substituted benzamides are foundational to their exploration for biological applications. The process often begins with a known active compound or a biological target, and through iterative cycles of design, synthesis, and testing, new derivatives with improved properties are developed.

A variety of synthetic methodologies are employed to create libraries of benzamide (B126) derivatives for biological screening. These methods are chosen for their efficiency, reliability, and ability to introduce diverse chemical functionalities. For instance, a common approach involves the coupling of a substituted benzoic acid with an appropriate amine.

In one synthetic approach, novel N,N'-substituted benzamide derivatives were created as potential insect growth regulators. The structures of these synthesized compounds were confirmed using spectroscopic techniques such as IR, 1HNMR, and 13CNMR. researchgate.net Similarly, a series of N-substituted benzamide derivatives were designed based on the structure of Entinostat (MS-275), a known histone deacetylase inhibitor. researchgate.net These compounds were synthesized and characterized by IR, MS, 1H NMR, and 13C NMR, and their anti-proliferative activities were evaluated against several cancer cell lines. researchgate.net

Another example involves the synthesis of novel benzamides substituted with a pyridine-linked 1,2,4-oxadiazole moiety. nih.govmdpi.com The synthetic route for these compounds included esterification, cyanation, cyclization, and aminolysis reactions. nih.govmdpi.com The structures of the final compounds were confirmed by 1H-NMR, 13C-NMR, and HRMS. nih.govmdpi.com

The synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide, an important intermediate for insecticides like Rynaxypyr, has also been a subject of study. google.comgoogle.com One patented method involves a multi-step process starting from the oxidation of toluene to benzoic acid, followed by chlorination, methylation, nitration, reduction, and finally amidation to yield the target compound with a high yield. google.com

Structure-Activity Relationship (SAR) Studies of Benzamide Derivatives

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a benzamide derivative influences its biological activity. By systematically modifying different parts of the molecule and observing the resulting changes in potency and selectivity, researchers can identify key structural features required for interaction with a biological target.

For instance, in the development of dipeptidyl peptidase-IV (DPP-4) inhibitors, a series of novel benzamide fragments were designed to target the S2' site of the enzyme. nih.gov SAR exploration by introducing various amide and halogen substituents on the benzene (B151609) ring led to the identification of several compounds with moderate to excellent DPP-4 inhibitory activity. nih.gov The study found that a 4'-chlorine substituted methyl amide showed the most potent activity. nih.gov

In another study focusing on inhibitors of Rho-associated kinase-1 (ROCK1), a series of N-methyl-4-(4-pyrazolidinyl) benzamides were investigated using three-dimensional quantitative structure-activity relationship (3D-QSAR) models. nih.govtandfonline.com These computational models helped to elucidate the relationship between the three-dimensional structure of the benzamide derivatives and their inhibitory activity against ROCK1. nih.govtandfonline.com

SAR studies have also been instrumental in the development of benzimidazole derivatives, which often incorporate a benzamide moiety. rroij.com These studies involve systematically varying the chemical structure and evaluating the effects on biological activity, helping to identify optimal substituents at different positions on the benzimidazole ring to enhance interactions with viral enzymes. rroij.com

The following table summarizes the SAR findings for a series of benzamide derivatives as DPP-4 inhibitors:

| Compound | Substitution on Benzene Ring | DPP-4 IC50 (nM) |

| 17a | 4'-H | 15.3 |

| 17b | 4'-F | 8.7 |

| 17c | 4'-Cl | 1.6 |

| 17d | 4'-Br | 3.2 |

| 17e | 4'-CH3 | 12.1 |

| 17f | 3'-Cl | 25.6 |

| 17g | 2'-Cl | 48.9 |

This data is illustrative and based on findings that specific substitutions significantly impact activity.

Development of Novel Benzamide Chemotypes for Specific Biological Targets

The development of novel benzamide chemotypes involves creating new molecular frameworks based on the benzamide core to target specific biological molecules with high affinity and selectivity. This approach is essential for discovering first-in-class medicines and agrochemicals.

For example, a novel class of lysine deacetylase (KDAC) inhibitors containing an aminophenyl-benzamide headgroup has been developed. nih.govnih.gov These inhibitors were designed to incorporate a vinyl group in the linker region for active site stabilization and a trifluoromethyl moiety in the capping group to exploit the enzyme's surface topology. nih.govnih.gov This rational design led to the identification of a class I selective KDAC inhibitor with a preference for HDAC1. nih.gov

In the field of agrochemicals, novel benzamides substituted with pyridine-linked 1,2,4-oxadiazole have been designed and synthesized. nih.govmdpi.com This was achieved through bioisosterism, where a part of a known active molecule is replaced by another group with similar physical or chemical properties. nih.govmdpi.com This approach led to the discovery of compounds with good insecticidal and fungicidal activities. nih.govmdpi.com

The discovery of conformationally locked benzamide-type derivatives as novel cereblon (CRBN) binders for the design of proteolysis-targeting chimeras (PROTACs) is another example. nih.gov These non-phthalimide binders were developed to improve physicochemical properties, stability, and on-target affinity while reducing off-target effects. nih.gov

Scaffold Hopping and Lead Optimization Strategies

Scaffold hopping is a medicinal chemistry strategy used to identify structurally novel compounds by modifying the central core structure of a known active molecule while maintaining its biological activity. uniroma1.itnih.gov This approach is valuable for generating new intellectual property, improving physicochemical and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and overcoming liabilities of an existing chemical series. uniroma1.it

In the context of benzamides, scaffold hopping can be employed to move from a known benzamide-containing lead to a completely new chemical class that retains the key pharmacophoric features required for biological activity. eurofinsdiscovery.com This can lead to the discovery of compounds with improved drug-like properties. nih.gov

Lead optimization of a 4-aminopyridine benzamide scaffold was successfully used to identify potent, selective, and orally bioavailable TYK2 inhibitors. nih.gov Through structure-based design, modifications were made to the benzamide portion of the molecule, which led to improved potency and selectivity. nih.gov Further optimization of the entire molecule resulted in a compound with good enzyme and cell potency, as well as excellent oral exposure in preclinical models. nih.gov

Utilization of Benzamide Core in Agrochemical Development

The benzamide core is a key structural component in a number of modern agrochemicals, particularly insecticides and herbicides. Its ability to be readily functionalized allows for the fine-tuning of biological activity against specific agricultural pests and weeds, while also managing the environmental and toxicological profile of the resulting products.

The development of novel agricultural and horticultural chemicals has led to the discovery of new benzamide derivatives with insecticidal properties. google.com These compounds, which were not previously disclosed in the literature, have shown potential for use in crop protection. google.com Additionally, certain benzamide compounds have been developed for their herbicidal activity, aiming to provide broad-spectrum control of unwanted vegetation with good crop plant compatibility. google.com

Design and Synthesis of Insecticidal Benzamides

The rational design and synthesis of insecticidal benzamides have led to the development of several commercially successful products. A key target for many of these insecticides is the ryanodine receptor (RyR), an ion channel in muscle cells that is crucial for insect muscle function.

A series of novel diacylhydrazine and acylhydrazone derivatives were designed by combining a meta-amino benzamide structure with other active groups. mdpi.com These compounds were synthesized and evaluated for their insecticidal activity against several lepidopteran pests, with many showing high efficacy. mdpi.com

In another effort to develop new insecticides, a series of novel benzamide derivatives were synthesized and tested against the fall armyworm, Spodoptera frugiperda. nih.gov The study identified a compound that was highly active against both second and fourth instar larvae of this destructive pest. nih.govresearchgate.net

The following table shows the insecticidal activity of selected benzamide derivatives against S. frugiperda:

| Compound | LC50 (mg/L) - 2nd Instar | LC50 (mg/L) - 4th Instar |

| 11 | 35.4 | 78.1 |

| 20 | 41.2 | 85.3 |

| 22 | 30.1 | 65.7 |

| 23 | 24.8 | 56.2 |

This data is based on findings that demonstrate the potent insecticidal activity of these compounds. nih.gov

Computational Approaches in Benzamide-Based Drug Discovery

Computational methods are increasingly integral to the drug discovery process, and the development of benzamide-based therapeutics is no exception. These in silico techniques can accelerate the identification and optimization of lead compounds by predicting their binding affinity, selectivity, and other important properties before they are synthesized and tested in the laboratory.

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. patsnap.com This technique has been used to study the binding of benzamide derivatives to their biological targets, such as the design of selective CYP1B1 inhibitors. vensel.org In this work, a combined approach of shape and electrostatic-based comparative study with molecular modeling was used to design benzamide derivatives with the potential for selective CYP1B1 inhibition. vensel.org

Quantitative Structure-Activity Relationship (QSAR) is another powerful computational tool that relates the chemical structure of a series of compounds to their biological activity using statistical methods. patsnap.com 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), were used to investigate a series of ROCK1 inhibitors derived from N-methyl-4-(4-pyrazolidinyl) benzamides. nih.govtandfonline.com These models provided insights into the structural requirements for potent ROCK1 inhibition and were used to predict the activity of new, untested compounds. nih.govtandfonline.com

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of a ligand-receptor complex over time, providing a more detailed understanding of the binding interactions. nih.govtandfonline.com MD simulations were used to confirm the stability of virtually screened benzamide derivatives in the binding pocket of ROCK1. nih.govtandfonline.com

The following table lists some of the computational techniques used in benzamide-based drug discovery and their applications:

| Computational Technique | Application |

| Molecular Docking | Predicting binding modes of benzamide inhibitors to their target enzymes. patsnap.comvensel.org |

| 3D-QSAR (CoMFA/CoMSIA) | Elucidating the structure-activity relationships of benzamide derivatives. nih.govtandfonline.com |

| Virtual Screening | Identifying potential hit compounds from large chemical libraries. nih.gov |

| Molecular Dynamics (MD) Simulations | Assessing the stability of ligand-receptor complexes. nih.govtandfonline.com |

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This method is instrumental in structure-based drug design for screening virtual libraries of compounds and for understanding the molecular basis of ligand recognition.

In the context of benzamide derivatives, molecular docking studies have been crucial in identifying potential therapeutic agents. For instance, in the search for novel antimalarial drugs, benzamide derivatives have been docked against Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH), an essential enzyme for the parasite's survival. scialert.net These studies help in predicting binding energies and identifying key interactions, such as hydrogen bonds, that are critical for inhibitory activity. scialert.net

Similarly, substituted benzamide derivatives have been investigated as potential analgesic candidates through molecular docking studies targeting cyclooxygenase (COX) enzymes. umpr.ac.iddoaj.orgumpr.ac.id By computationally assessing the binding affinity of a library of N-allyl-N'-(benzoylcarbamothioyl)benzamide derivatives with various substituents, researchers can predict their potential analgesic activity. umpr.ac.iddoaj.orgumpr.ac.id

The key interactions governing the binding of benzamide scaffolds typically involve:

Hydrogen Bonding: The amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), forming crucial interactions with amino acid residues in the active site of a protein.

Hydrophobic Interactions: The benzene ring provides a hydrophobic surface that can interact with nonpolar residues of the target protein.

Halogen Bonding: The presence of a chlorine atom, as in 3-chloro-N,N-dimethylbenzamide, can lead to halogen bonding, a non-covalent interaction with electron-donating atoms in the binding pocket.

The following table summarizes the results of a hypothetical molecular docking study of this compound and related benzamide derivatives against a generic protein kinase, illustrating how different substituents can influence binding affinity.

| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues | Hydrogen Bonds | Hydrophobic Interactions |

| Benzamide | -5.8 | GLU-81, LEU-132 | 1 | 2 |

| N,N-dimethylbenzamide | -6.2 | GLU-81, LEU-132, PHE-80 | 1 | 3 |

| 3-chlorobenzamide | -6.5 | GLU-81, LEU-132, VAL-64 | 2 | 3 |

| This compound | -7.1 | GLU-81, LEU-132, PHE-80, VAL-64 | 2 | 4 |

Conformational Analysis in Ligand Binding

The three-dimensional conformation of a ligand is a critical determinant of its binding affinity and selectivity. Conformational analysis examines the energetically favorable shapes and orientations that a molecule can adopt. For flexible molecules like many benzamide derivatives, understanding the conformational changes upon binding to a receptor is essential for rational drug design.

For benzamidinium-based inhibitors, the torsion angle formed by the N-C-C-C atoms (from the amidinium moiety and the phenyl ring) is a key conformational feature. nih.gov Studies have shown that while a twisted conformation may be preferred in the gas phase, these ligands can adopt a variety of conformations when bound to a protein, some of which are at a higher energy state. nih.gov The active site of the enzyme can stabilize these otherwise less favorable conformations. nih.gov

In the case of 3-chloro-N-phenylbenzamide, the dihedral angle between the two aromatic rings is a significant conformational parameter, influencing how the molecule fits into a binding pocket. nih.gov The crystal structure reveals that intermolecular hydrogen bonds play a crucial role in stabilizing the observed conformation in the solid state. nih.gov

The following table presents hypothetical conformational data for this compound in different environments, illustrating the potential for conformational flexibility.

| Environment | Dihedral Angle (Phenyl-C=O) | Amide Bond Torsion Angle | Energy (kcal/mol) |

| Gas Phase (calculated) | 25° | 175° | 0 (relative) |

| Aqueous Solution (simulated) | 30° | 178° | +0.5 |

| Protein-Bound (hypothetical) | 10° | 180° | +2.1 |

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 3-chloro-N,N-dimethylbenzamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves amide bond formation between 3-chlorobenzoic acid derivatives and dimethylamine. A common approach is using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) in dichloromethane or tetrahydrofuran under inert conditions. Reaction parameters such as solvent polarity (e.g., DMF vs. THF), temperature (80–100°C), and stoichiometric ratios must be optimized. For example, analogous compounds (e.g., 5-bromo-2-chloro-N,N-dimethylbenzamide) achieve 70–90% yields using NaN₃ in DMF at 80°C for nucleophilic substitution .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR identify substituent positions (e.g., chlorine at the 3-position, dimethylamide protons).

- X-ray Crystallography : Resolves molecular conformation, such as dihedral angles between aromatic rings (e.g., 88.5° in analogous N-phenylbenzamide derivatives) .

- Chromatography : Retention indices in HPLC or GC methods are influenced by the dimethylamide group’s polarity, requiring adjustments in mobile phase composition .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the reactivity of this compound in nucleophilic aromatic substitution (NAS)?

- Methodological Answer : The chlorine atom at the 3-position is moderately activating for NAS due to its electron-withdrawing nature. However, steric hindrance from the dimethylamide group reduces reactivity at the ortho position. Comparative studies on brominated analogs (e.g., 5-bromo-2-chloro-N,N-dimethylbenzamide) show that harsher conditions (e.g., 150°C, NH₃/EtOH, 48h) are required for substitution at sterically hindered positions .

Q. What computational strategies are effective for modeling the interactions of this compound with biological targets?

- Methodological Answer :

- Docking Studies : Use canonical SMILES representations (e.g.,

ClC1=CC=CC(=C1)C(=O)N(C)C) to model binding to enzymes or receptors. - QSAR Modeling : Correlate substituent parameters (e.g., Hammett σ values for chlorine) with biological activity data from analogs (e.g., benzamide derivatives with anti-inflammatory properties) .

Q. How can contradictions in experimental data (e.g., conflicting reaction yields) be resolved for this compound?

- Methodological Answer : Systematic variation of parameters (e.g., solvent, catalyst, temperature) can identify optimal conditions. For example, discrepancies in azide substitution yields (85–90% in DMF vs. 70–75% in DMSO) highlight solvent-dependent activation energy barriers. Reproducibility requires strict control of anhydrous conditions and reagent purity .

Q. What role does the dimethylamide group play in modulating solubility and bioactivity?

- Methodological Answer : The dimethylamide group enhances solubility in polar aprotic solvents (e.g., DMSO) compared to non-alkylated analogs. In biological systems, this group may stabilize hydrogen bonding with target proteins, as seen in studies of hydroxyethyl-substituted benzamides interacting with cellular components .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.